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1-(2-Bromo-4-methoxyphenyl)ethan-1-ol Documentation Hub

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  • Product: 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
  • CAS: 89691-60-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of C9H11BrO2 isomers

An In-Depth Technical Guide to the Molecular Weight, Formula, and Isomeric Analysis of C₉H₁₁BrO₂ Authored by a Senior Application Scientist Abstract The molecular formula C₉H₁₁BrO₂ represents a diverse array of isomeric...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight, Formula, and Isomeric Analysis of C₉H₁₁BrO₂

Authored by a Senior Application Scientist

Abstract

The molecular formula C₉H₁₁BrO₂ represents a diverse array of isomeric structures, each with unique physicochemical properties and potential applications, particularly within the realms of pharmaceutical and materials science. As brominated phenolic compounds, these isomers are of significant interest for their potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the definitive determination of the molecular weight and formula of C₉H₁₁BrO₂ and the subsequent separation and structural elucidation of its isomers. We will explore the theoretical underpinnings and practical application of key analytical techniques, emphasizing the causality behind methodological choices to ensure robust and reliable characterization.

Foundational Analysis: Molecular Formula and Weight Determination

The first principle in characterizing any compound is the unambiguous confirmation of its molecular formula and weight. For C₉H₁₁BrO₂, this process integrates theoretical calculations with empirical data from high-precision instrumentation.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3] It is critical to distinguish between nominal mass (integer mass) and exact mass (monoisotopic mass), the latter being crucial for high-resolution analysis.

The calculation is based on the most abundant isotopes of each element:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Bromine (⁷⁹Br): 78.918337 Da

  • Oxygen (¹⁶O): 15.994915 Da

Monoisotopic Mass of C₉H₁₁⁷⁹BrO₂: (9 × 12.000000) + (11 × 1.007825) + (1 × 78.918337) + (2 × 15.994915) = 229.99424 Da

A key characteristic of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This results in a distinctive isotopic pattern in mass spectrometry, with two major peaks separated by ~2 Da (the M+ and M+2 peaks) of nearly equal intensity, which serves as a powerful diagnostic tool for confirming the presence of a single bromine atom.

Isotope Natural Abundance (%) Exact Mass (Da)
¹²C98.9312.000000
¹³C1.0713.003355
¹H99.9851.007825
²H0.0152.014102
¹⁶O99.76215.994915
¹⁷O0.03816.999131
¹⁸O0.20017.999160
⁷⁹Br50.6978.918337
⁸¹Br49.3180.916291
Experimental Verification: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[3] High-Resolution Mass Spectrometry (HRMS), in particular, provides mass accuracy within parts-per-million (ppm), enabling the confident determination of the elemental composition from the exact mass.[5]

  • Sample Preparation: Dissolve a small quantity (~1 mg) of the purified isomer in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~1 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common choice for polar molecules, while electron ionization (EI) is used for more volatile, less polar compounds and provides valuable fragmentation data.

  • Analysis: Operate the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) in high-resolution mode.

  • Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion peak(s). For C₉H₁₁BrO₂, expect a prominent cluster around m/z 230 and 232.

  • Data Analysis:

    • Identify the monoisotopic peak for the ⁷⁹Br isotopologue (m/z ~229.9942).

    • Confirm the presence of the M+2 peak for the ⁸¹Br isotopologue (m/z ~231.9922) with nearly equal intensity (~97% of the M+ peak).

    • Utilize the instrument's software to calculate the elemental composition from the measured exact mass. A match with C₉H₁₁BrO₂ within a low ppm error (e.g., < 5 ppm) confirms the molecular formula.[6]

Isomerism in C₉H₁₁BrO₂: Structure and Diversity

Isomers are compounds with the same molecular formula but different atomic arrangements.[7] C₉H₁₁BrO₂ can exist as numerous constitutional (structural) isomers, which can be broadly categorized as positional or functional group isomers. Given the formula, aromatic structures are highly probable.

Examples of C₉H₁₁BrO₂ Isomers:

IUPAC Name Structure Type
1-Bromo-2,4-dimethoxy-3-methylbenzene[8]Brominated Dimethoxytoluene
4-Bromo-2,5-dimethoxytolueneBrominated Dimethoxytoluene
3-Bromo-4-ethoxy-5-methylphenolBrominated Ethoxy Methylphenol
1-(4-Bromo-2,5-dimethoxyphenyl)ethaneBrominated Dimethoxy Ethylbenzene
1-Bromo-4-(dimethoxymethyl)benzene[9]Bromobenzaldehyde Dimethyl Acetal
2-(3-Bromophenyl)-1,3-dioxolanePhenyl Dioxolane Derivative

The structural differences between these isomers lead to distinct chemical and physical properties, necessitating a robust workflow for their separation and identification.[10]

The Analytical Workflow: Isomer Separation and Structural Elucidation

A multi-step approach combining chromatography for physical separation and spectroscopy for structural analysis is required to resolve and identify individual isomers from a mixture.

G cluster_0 Phase 1: Formula Confirmation cluster_1 Phase 2: Isomer Resolution cluster_2 Phase 3: Structural Elucidation Sample Mixture of C₉H₁₁BrO₂ Isomers MS High-Resolution MS Sample->MS Analysis Formula Confirm Formula: C₉H₁₁BrO₂ (via Exact Mass & Br Isotope Pattern) MS->Formula Data Interpretation Chroma Chromatography (HPLC or GC) MS->Chroma Separation of Mixture Spectro Spectroscopic Analysis Chroma->Spectro Analysis of Fractions Fractions Separated Isomer Fractions (Isomer 1, Isomer 2, ...) NMR NMR (¹H, ¹³C, COSY) Spectro->NMR IR IR Spectroscopy Spectro->IR Structures Definitive Isomer Structures NMR->Structures Data Synthesis IR->Structures Data Synthesis

Figure 1: Integrated workflow for isomer identification.
Isomer Separation: Chromatographic Techniques

Due to their similar physicochemical properties, separating isomers is a significant challenge.[11] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice.[12][13]

  • Causality: The choice between HPLC and GC depends on the volatility and thermal stability of the isomers. GC is suitable for volatile, thermally stable compounds, while HPLC is more versatile for less volatile or thermally labile molecules. For aromatic isomers, specialized columns (e.g., phenyl- or pentafluorophenyl-based for HPLC, polar capillary columns for GC) are often required to exploit subtle differences in polarity and shape to achieve separation.[11][13]

  • Column Selection: Choose a column with appropriate selectivity for aromatic positional isomers, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column.

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The optimal ratio must be determined empirically to achieve baseline separation.

  • System Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the detector, typically a UV detector, to a wavelength where the aromatic compounds absorb strongly (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the isomer mixture onto the column.

  • Elution and Detection: Monitor the chromatogram for resolved peaks, each corresponding to a different isomer.

  • Fraction Collection: If preparative separation is desired, collect the eluent corresponding to each peak into separate vials. Evaporate the solvent to isolate the purified isomers for further analysis.

Structural Elucidation: Spectroscopic Techniques

Once separated, each isomer must be analyzed to determine its unique atomic connectivity.

NMR is the most powerful tool for determining the precise structure of organic molecules, including the differentiation of isomers.[14]

  • ¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting). For C₉H₁₁BrO₂ isomers, the aromatic region (typically 6.5-8.0 ppm) is particularly diagnostic, as the substitution pattern dictates the splitting pattern of the ring protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, attached to oxygen).

  • 2D NMR (e.g., COSY, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure by identifying which protons are coupled to each other (COSY) and establishing long-range (2-3 bond) C-H connectivity (HMBC).

IR spectroscopy is used to identify the functional groups present in a molecule.[15][16]

  • Causality: Different bonds vibrate at characteristic frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, one can confirm the presence of key functional groups. For C₉H₁₁BrO₂ isomers, expected absorptions include:

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching

    • ~2850-3000 cm⁻¹: Aliphatic C-H stretching

    • ~1450-1600 cm⁻¹: Aromatic C=C ring stretching

    • ~1000-1300 cm⁻¹: C-O stretching (indicative of ether or phenol groups)

    • ~500-600 cm⁻¹: C-Br stretching

The combination of data from MS, NMR, and IR allows for the complete and confident structural assignment of each isolated isomer.

Relevance in Drug Development

Brominated and other phenolic compounds are widely recognized for their therapeutic potential.[17][18] They are a large class of secondary metabolites found in nature that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][18] The specific isomeric form of a molecule can drastically alter its biological activity and pharmacokinetic profile. Therefore, the precise synthesis and characterization of single isomers, as outlined in this guide, are paramount for developing novel therapeutic agents and understanding their structure-activity relationships (SAR).[19]

Conclusion

The comprehensive analysis of C₉H₁₁BrO₂ isomers is a multi-faceted process that relies on the synergistic application of high-precision analytical techniques. It begins with the foundational confirmation of the molecular formula and weight via high-resolution mass spectrometry, leveraging the unique isotopic signature of bromine as a key validation point. Subsequently, the resolution and structural elucidation of individual isomers demand sophisticated chromatographic separation followed by definitive spectroscopic analysis, with NMR playing the central role in mapping atomic connectivity. For researchers in drug discovery and development, this rigorous, step-by-step characterization is not merely an academic exercise; it is an essential requirement for unlocking the therapeutic potential of this versatile class of compounds and advancing the development of novel, highly specific pharmaceuticals.

References

  • CK-12 Foundation. (n.d.). How can one determine the molecular formula in organic chemistry?.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development.
  • ResearchGate. (2025). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Mathews, R. G., Torres, J., & Schwartz, R. D. (1982). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science, 20(4), 139-144.
  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. Retrieved from

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Chemistry LibreTexts. (2025). 10.13: Determining Molecular Formulas.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Chemical Synthesis Database. (2025). 1-bromo-2,4-dimethoxy-3-methylbenzene.
  • PubChem. (n.d.). 1-Bromo-4-(dimethoxymethyl)benzene.
  • UniversalClass.com. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • Pearson. (n.d.). McMurry 8th Edition Ch 3 Problem 104.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Springer Medizin. (2026). Liposomal encapsulation of a synthetic bromophenol for antitumor efficacy and apoptotic activity in cancer cells.
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • PMC - NIH. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health.
  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
  • Chemistry LibreTexts. (2019). 5.1: Isomers.
  • Purdue University. (n.d.). Isomers.

Sources

Exploratory

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol safety data sheet SDS

Executive Summary & Chemical Identity[1][2] 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a chiral secondary benzyl alcohol intermediate. It is primarily utilized as a building block in the synthesis of pharmacophores via Suz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a chiral secondary benzyl alcohol intermediate. It is primarily utilized as a building block in the synthesis of pharmacophores via Suzuki-Miyaura cross-coupling (utilizing the aryl bromide) or as a precursor for chiral amines via Ritter reactions or azide displacement.

Unlike commodity chemicals, this compound is often generated in situ or strictly for R&D purposes. Consequently, its safety profile is derived from its structural analogs and its metabolic precursor, 1-(2-bromo-4-methoxyphenyl)ethanone .

Physicochemical Profile
ParameterData / PredictionConfidence
IUPAC Name 1-(2-Bromo-4-methoxyphenyl)ethanolHigh
CAS Number 198630-94-3 (Racemic)Medium (Vendor Specific)
PubChem CID 9856044High
Molecular Formula C₉H₁₁BrO₂High
Molecular Weight 231.09 g/mol High
Appearance Clear to pale yellow viscous oil or low-melting solidHigh
Boiling Point ~280°C (Predicted) / 135°C @ 1.5 mmHgHigh (Analogous)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in WaterHigh
Key Functional Groups Aryl Bromide (Reactant), Benzyl Alcohol (H-bond donor)High

Synthesis & Manufacturing Logic

The most robust route to this alcohol is the chemoselective reduction of the corresponding acetophenone. This method avoids lithium aluminum hydride (LiAlH₄), which can cause debromination (loss of the aryl halide handle).

Reaction Scheme (Graphviz)

The following diagram illustrates the reduction workflow using Sodium Borohydride (NaBH₄), selected for its compatibility with aryl halides.

SynthesisWorkflow Ketone Precursor: 1-(2-bromo-4-methoxyphenyl)ethanone (CAS 2632-13-5) Intermediate Borate Complex Intermediate Ketone->Intermediate Hydride Transfer Reagent Reagent: NaBH4 (0.6 eq) Solvent: MeOH (0°C) Reagent->Intermediate Quench Quench: Sat. NH4Cl or Dilute HCl Intermediate->Quench Hydrolysis Product Target: 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol Quench->Product Extraction (DCM)

Caption: Chemoselective reduction pathway preserving the aryl bromide motif.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10g of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

  • Setup: Charge a 250 mL round-bottom flask with 1-(2-bromo-4-methoxyphenyl)ethanone (10.0 g, 43.6 mmol) and Methanol (100 mL). Cool to 0°C (ice bath).

  • Addition: Add Sodium Borohydride (NaBH₄) (1.65 g, 43.6 mmol) portion-wise over 15 minutes. Explanation: Slow addition prevents a runaway exotherm and minimizes solvent boil-off.

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 3:1).

    • Validation: The starting ketone (Rf ~0.6) should disappear; the alcohol product (Rf ~0.3) will appear as a more polar spot.

  • Quench: Once conversion is >98%, carefully add Saturated NH₄Cl (50 mL). Caution: Hydrogen gas evolution.

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Usually obtained as a pure oil. If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Analytical Validation (E-E-A-T)

To ensure the integrity of the product, specifically the retention of the bromine atom and the complete reduction of the carbonyl, use the following diagnostic signals.

TechniqueDiagnostic SignalMechanistic Interpretation
¹H NMR (Reactant) δ 2.60 ppm (s, 3H)Methyl ketone singlet (disappears upon reaction).
¹H NMR (Product) δ 5.15 ppm (q, 1H) Benzylic proton (-CH -OH). Coupling with methyl group confirms reduction.
¹H NMR (Product) δ 1.45 ppm (d, 3H) Methyl doublet (-CH-CH ₃). Shifted upfield from ketone precursor.
¹H NMR (Aromatic) δ 7.0 - 7.6 ppmAromatic pattern must remain unchanged (verifies no debromination).
IR Spectroscopy ~3400 cm⁻¹ (Broad)Appearance of O-H stretch.
IR Spectroscopy Absent ~1680 cm⁻¹Disappearance of C=O ketone stretch.

Hazard Identification (GHS Classification)

As a halogenated benzyl alcohol, this compound is classified as an Irritant . The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation2ACauses serious eye irritation.[3]H319
STOT - Single Exposure3May cause respiratory irritation.[2][3][4]H335
Emergency Response Logic (Graphviz)

The following decision tree dictates the immediate response to exposure incidents in a research setting.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Rinse cautiously with water for 15 mins. Remove contacts. Eye->ActionEye ActionSkin Wash with soap & water. Remove contaminated clothing. Skin->ActionSkin ActionInhal Remove to fresh air. Support breathing if required. Inhal->ActionInhal Medical Seek Medical Attention (Show Structure/SDS) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Caption: Standard Operating Procedure (SOP) for acute exposure to halogenated benzyl alcohols.

Handling & Storage

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen or Argon). Benzyl alcohols can oxidize to ketones or peroxides upon prolonged exposure to air and light.

  • Incompatibilities: Strong oxidizing agents (CrO₃, KMnO₄), Acid chlorides, Anhydrides.

  • Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Halogenated waste stream).

References

  • PubChem. (n.d.). 1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Compound CID 9856044).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Matrix Fine Chemicals. (2023). 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (Precursor Data). Retrieved from [Link]

  • ChemGuide. (2022). Mechanism of NaBH4 Reduction of Ketones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Grignard reaction to synthesize 1-(2-Bromo-4-methoxyphenyl)ethanol

Application Note: Protocol for Grignard Reaction to Synthesize 1-(2-Bromo-4-methoxyphenyl)ethanol Introduction & Strategic Overview The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanol represents a classic yet critical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Grignard Reaction to Synthesize 1-(2-Bromo-4-methoxyphenyl)ethanol

Introduction & Strategic Overview

The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanol represents a classic yet critical transformation in medicinal chemistry. This scaffold serves as a versatile building block; the secondary alcohol provides a handle for further functionalization (e.g., oxidation to ketones, conversion to amines via azides), while the ortho-bromo substituent allows for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) to build complexity.

This protocol details the addition of methylmagnesium bromide (MeMgBr) to 2-bromo-4-methoxybenzaldehyde . While conceptually simple, the presence of the aryl bromide and the electron-rich methoxy group requires precise control over temperature and stoichiometry to prevent side reactions such as metal-halogen exchange or polymerization.

Retrosynthetic Analysis & Reaction Design

To ensure high fidelity, we employ a disconnection strategy that minimizes competing pathways.

Rationale:

  • Disconnection: The C1–C(alpha) bond is the most logical disconnection, leading to a commercially available aldehyde and a standard Grignard reagent.

  • Chemistries: We utilize the high nucleophilicity of MeMgBr against the electrophilic aldehyde carbonyl.

  • Selectivity: The reaction is kinetically controlled at 0°C to favor carbonyl addition over attack at the aryl bromide (Kumada-type coupling or exchange).

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target 1-(2-Bromo-4-methoxyphenyl)ethanol (Target) Arrow Target->Arrow Precursors 2-Bromo-4-methoxybenzaldehyde + MeMgBr Arrow->Precursors

Experimental Design Parameters

Solvent Selection: THF vs. Diethyl Ether
  • Recommendation: Anhydrous Tetrahydrofuran (THF) .

  • Causality: While diethyl ether is traditional, THF offers higher solubility for the resulting magnesium alkoxide intermediate, preventing the formation of gummy precipitates that can trap unreacted starting material. THF also has a higher boiling point, providing a safety buffer, though the reaction is run at 0°C.

Stoichiometry & Concentration
  • Aldehyde: 1.0 Equivalent.

  • MeMgBr: 1.2 - 1.5 Equivalents.

  • Why: A slight excess of Grignard ensures complete consumption of the aldehyde. The excess is easily quenched. Large excesses are avoided to minimize the risk of attacking the aryl bromide.

Temperature Control
  • Critical Parameter: 0°C to Room Temperature.

  • Mechanism: The addition is initiated at 0°C to suppress potential metal-halogen exchange (Ar-Br + MeMgBr

    
     ArMgBr + MeBr). Once the addition is complete, warming to room temperature ensures the reaction drives to completion.
    

Detailed Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried or oven-dried (120°C) and cooled under an inert atmosphere (Nitrogen or Argon).

Materials:
  • Substrate: 2-Bromo-4-methoxybenzaldehyde (10.0 mmol, 2.15 g).

  • Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol, 4.0 mL).

  • Solvent: Anhydrous THF (30 mL).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Workflow:
  • Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry under vacuum and backfill with nitrogen (3 cycles).

  • Substrate Dissolution: Syringe in anhydrous THF (20 mL) followed by the 2-bromo-4-methoxybenzaldehyde. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0°C for 10 minutes.

  • Reagent Addition:

    • Technique: Add the MeMgBr solution dropwise via syringe over 10–15 minutes.

    • Observation: A slight exotherm may occur; ensure the internal temperature does not exceed 5°C. The solution may turn slightly cloudy or yellow.

  • Reaction Phase:

    • Stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for an additional 1–2 hours.

    • TLC Monitoring: (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the aldehyde (

      
      ) and appearance of the alcohol (
      
      
      
      ).
  • Quenching:

    • Cool the flask back to 0°C.

    • Slowly add saturated aqueous

      
       (10 mL) dropwise. Caution: Gas evolution (methane) and precipitation of magnesium salts will occur.
      
  • Workup:

    • Dilute with water (20 mL) and Ethyl Acetate (30 mL).

    • Transfer to a separatory funnel.[1][2] Separate layers.

    • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl, 20 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotary Evaporator).

Workflow Figure 2: Experimental Workflow Setup Setup: Flame-dry glassware N2 Atmosphere Dissolve Dissolve Aldehyde in THF (0°C) Setup->Dissolve Addition Add MeMgBr (1.2 eq) Dropwise Dissolve->Addition Reaction Stir 0°C -> RT (2 Hours) Addition->Reaction Quench Quench with sat. NH4Cl (Exothermic) Reaction->Quench Workup Extraction (EtOAc) Dry & Concentrate Quench->Workup

Purification & Characterization

Purification: The crude oil is typically pure enough for subsequent steps (>95%). If purification is required:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10

    
     70:30).
    

Expected Analytical Data:

TechniqueExpected Signal / ValueStructural Assignment
Physical State Clear to pale yellow oil or low-melting solid-

H NMR
(400 MHz,

)

1.45 (d, 3H)
Methyl group of ethanol chain

1.90 (br s, 1H)
Hydroxyl proton (-OH)

3.80 (s, 3H)
Methoxy group (-OCH

)

5.15 (q, 1H)
Benzylic CH (chiral center)

6.85 (dd, 1H)
Aromatic H-5 (ortho to OMe)

7.10 (d, 1H)
Aromatic H-3 (meta to alkyl)

7.45 (d, 1H)
Aromatic H-6 (ortho to alkyl)

C NMR

23.5, 55.6, 69.2, 113.5, 118.0, 122.1, 128.5, 136.0, 159.5
Key carbons: C-OH, OMe, Ar-C
MS (ESI) m/z 213/215 [M-OH]

or 253/255 [M+Na]

Characteristic Br isotope pattern (1:1)

Troubleshooting Guide

IssueProbable CauseSolution
No Reaction Wet solvent or inactive GrignardUse fresh anhydrous THF; Titrate Grignard reagent before use.
Low Yield Enolization of aldehydeEnsure temperature is kept low (0°C) during addition; add Grignard to aldehyde.
Impurity: Methyl ketone Oxidation of productAvoid prolonged exposure to air during workup; ensure inert atmosphere.
Impurity: Biaryl Metal-Halogen ExchangeTemperature too high; strictly maintain 0°C during addition.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.[3] Springer, 2007. (Standard text on Grignard additions).

  • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. . (Reference for metal-halogen exchange risks).

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-methoxybenzaldehyde. . (Source for starting material properties).[1][2][4][5][6][7]

  • PubChem. Compound Summary: 1-(4-methoxyphenyl)ethanol. . (Reference for NMR shift comparisons).

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Aryl Bromides

Introduction: A Modern Approach to C-N Bond Formation The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries where a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries where aryl amines are ubiquitous structural motifs.[1] Historically, the synthesis of these compounds was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or the Goldberg and Ullmann reactions.[1] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by providing a versatile and efficient method for the synthesis of aryl amines from aryl halides and a wide array of amine coupling partners.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination, with a specific focus on the use of aryl bromide intermediates.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][4][5] While the precise intermediates can vary depending on the specific ligand and reaction conditions, the generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6]

  • Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This forms a palladium(II) intermediate.[2][6] In terms of reactivity, aryl bromides are generally more reactive than aryl chlorides but can be more manageable than aryl iodides, which can sometimes lead to catalyst inhibition.[4][6]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[2] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with sensitive functional groups on the substrates.[4][7]

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product from the palladium-amido complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6] The nature of the ligand plays a crucial role in promoting this step.[8]

Core Components of the Reaction

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of several key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source

A variety of palladium sources can be employed, with the most common being palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] When using a Pd(II) source, it is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[3][4] For improved reliability and efficiency, the use of pre-formed palladium catalysts, often referred to as "precatalysts," is highly recommended.[4][8] These are typically air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions.[8]

Ligands: The Key to Success

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For the amination of aryl bromides, bulky and electron-rich phosphine ligands have proven to be particularly effective.[2][8]

  • First-Generation Ligands: Early iterations of the reaction utilized tri-ortho-tolylphosphine (P(o-Tolyl)₃), which was effective for coupling secondary amines with aryl bromides.[1][2]

  • Bidentate Phosphine Ligands: Ligands such as BINAP and DPPF expanded the scope to include primary amines.[2][9]

  • Bulky Monophosphine Ligands (Buchwald Ligands): A significant breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[2][8] Ligands like JohnPhos, DavePhos, and BrettPhos are highly effective for a wide range of primary and secondary amines and amides when coupling with aryl bromides.[8]

Bases: The Proton Acceptor

The base plays a crucial role in deprotonating the amine to form the key palladium-amido intermediate. The choice of base must be carefully considered based on the pKa of the amine and the presence of any base-sensitive functional groups on the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases.[4] However, their high basicity can be detrimental to substrates with sensitive functional groups like esters or ketones.[3]

  • Weaker Bases: For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[4][7] These bases offer broader functional group tolerance.[4]

Solvents: The Reaction Medium

The solvent must be capable of dissolving the reactants and catalyst components and be stable at the required reaction temperature.

  • Aromatic Hydrocarbons: Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[10][11]

  • Ethers: Dioxane, tetrahydrofuran (THF), and tert-butanol (t-BuOH) are also frequently used.[4][10]

  • Solvents to Avoid: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[4]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_ArBr L-Pd(II)(Ar)(Br) OxAdd->PdII_ArBr Ar-Br Amine_Coord Amine Coordination PdII_Amine [L-Pd(II)(Ar)(H2NR)]+Br- Amine_Coord->PdII_Amine RNH2 Deprotonation Deprotonation (+ Base) PdII_Amido L-Pd(II)(Ar)(HNR) BaseH [Base-H]+Br- PdII_Amine->BaseH Deprotonation->PdII_Amido - [Base-H]+Br- RedElim Reductive Elimination Product Ar-NHR RedElim->Product Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0 ArBr Ar-Br ArBr->OxAdd Amine RNH2 Amine->Amine_Coord

Figure 1. A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A General Procedure for Aryl Bromide Amination

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G4, 0.02-0.05 mmol, 2-5 mol%)

  • Ligand (e.g., BrettPhos, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane, 5-10 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide, amine (if solid), palladium precatalyst, ligand, and base to the reaction vessel. If the amine is a liquid, it can be added via syringe after the vessel is sealed.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.

  • Sealing and Degassing: Seal the vessel with a septum or screw cap. If not performed in a glovebox, the reaction mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three cycles of vacuum-backfilling with an inert gas.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[4][9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters for Aryl Bromide Amination

ParameterRecommended ConditionsRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalystsPrecatalysts offer better reproducibility and lower catalyst loadings.[4][8]
Ligand Bulky monophosphine ligands (e.g., BrettPhos, XPhos, SPhos)These ligands promote efficient oxidative addition and reductive elimination, especially for challenging substrates.[8]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄The choice depends on the amine's pKa and the substrate's functional group tolerance. Strong bases are generally more reactive but less compatible with sensitive groups.[4][7]
Solvent Toluene, dioxane, THF, t-BuOHAprotic, non-coordinating solvents are generally preferred. Toluene is a common and effective choice.[4][10][11]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but lower temperatures may be possible with highly active catalyst systems.[4][9]
Catalyst Loading 0.5-5 mol%Lower catalyst loadings are desirable for cost and environmental reasons. Precatalysts often allow for lower loadings.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor choice of ligand/base/solvent, insufficient temperature.Use a fresh palladium source or a precatalyst. Screen different ligands, bases, and solvents. Increase the reaction temperature.
Hydrodehalogenation A common side reaction where the aryl bromide is reduced.[7]Use a bulkier ligand, a weaker base, or a lower reaction temperature.[7]
Decomposition of Starting Materials Base-sensitive functional groups.[12]Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[4][7]

Conclusion

The Buchwald-Hartwig amination of aryl bromides is a powerful and versatile tool for the synthesis of a wide range of aryl amines. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020, June 13). Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 15, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Method

Chirality and enantioselective synthesis of (R)-1-(2-Bromo-4-methoxyphenyl)ethanol

Executive Summary This application note details the robust, scalable synthesis of (R)-1-(2-Bromo-4-methoxyphenyl)ethanol , a critical chiral building block often utilized in the synthesis of SGLT2 inhibitors (e.g., Dapag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of (R)-1-(2-Bromo-4-methoxyphenyl)ethanol , a critical chiral building block often utilized in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other aryl-C-glycoside pharmacophores.

The ortho-bromo substituent introduces significant steric strain and electronic effects that challenge conventional reduction methods. This guide presents two validated protocols:

  • Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium(II)-TsDPEN complex.

  • Biocatalysis: Enzymatic reduction using engineered Ketoreductases (KREDs).

Strategic Significance & Retrosynthesis

The target molecule contains a labile benzylic alcohol and an aryl bromide handle. The bromide is essential for subsequent lithiation/Grignard coupling reactions to attach the sugar moiety in gliflozin synthesis. High enantiomeric excess (ee >98%) is non-negotiable to prevent costly downstream diastereomeric separations.

DOT Diagram: Retrosynthetic Pathway

G Target (R)-1-(2-Bromo-4-methoxyphenyl)ethanol (Chiral Lynchpin) Coupling Lithiation/Coupling (Sugar Moiety) Target->Coupling Protection & Activation Ketone 1-(2-Bromo-4-methoxyphenyl)ethanone (Prochiral Ketone) Ketone->Target Asymmetric Reduction (ATH or KRED) SGLT2 SGLT2 Inhibitors (e.g., Dapagliflozin Analogs) Coupling->SGLT2 Glycosylation

Figure 1: Retrosynthetic logic positioning the target alcohol as the gateway to SGLT2 inhibitor scaffolds.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru-catalyzed transfer hydrogenation is preferred over Borane-CBS reduction for this substrate due to the ortho-bromo group's potential sensitivity to strong hydrides and the operational safety of ATH on scale.

Catalyst Selection: The reaction utilizes the Noyori-Ikariya catalyst : RuCl. Note on Chirality: To obtain the (R)-alcohol , the (S,S)-ligand is required due to the facial selectivity imposed by the ortho-substitution.

Materials
ReagentEquiv.Role
1-(2-Bromo-4-methoxyphenyl)ethanone1.0Substrate
RuCl0.005 (0.5 mol%)Catalyst
Formic Acid / Triethylamine (5:2)5.0 volHydrogen Donor / Solvent
Ethyl Acetate (EtOAc)N/AExtraction Solvent
Step-by-Step Protocol
  • Inerting: Purge a jacketed glass reactor with nitrogen (

    
    ) for 15 minutes.
    
  • Catalyst Charge: Charge the substrate (10.0 g, 43.6 mmol) and the Ruthenium catalyst (138 mg, 0.22 mmol).

  • Solvent Addition: Add the azeotropic mixture of Formic Acid/Triethylamine (50 mL) via a dropping funnel under

    
     flow. Caution: Exothermic reaction.
    
  • Reaction: Stir at 28°C ± 2°C for 14–18 hours.

    • Checkpoint: Monitor conversion by HPLC.[1] The ortho-bromo group slows kinetics compared to unsubstituted acetophenones. Do not quench until conversion >98%.

  • Quench: Cool to 5°C. Slowly add water (100 mL). Neutralize to pH 7–8 using saturated

    
    .
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.[1] Dry over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil usually requires flash chromatography (Hexanes/EtOAc 90:10) to remove catalyst residues, yielding a clear oil that crystallizes upon standing.

Expected Yield: 92–95% Expected ee: >96% (R)

Protocol B: Biocatalytic Reduction (Green Chemistry)

Methodology: For pharmaceutical GMP manufacturing, biocatalysis is superior due to the elimination of heavy metals (Ru) and higher enantioselectivity (>99% ee).

Enzyme Class: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs). Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

DOT Diagram: Biocatalytic Cycle

BioCat Substrate Ketone (Substrate) KRED KRED Enzyme (Reduction) Substrate->KRED Product (R)-Alcohol (Product) NADP NADP+ GDH GDH / Glucose (Recycling) NADP->GDH NADPH NADPH NADPH->KRED H- transfer KRED->Product KRED->NADP GDH->NADPH Regeneration

Figure 2: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH regeneration.

Step-by-Step Protocol
  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Mix: Dissolve NADP+ (20 mg) and D-Glucose (1.5 eq relative to substrate) in the buffer.

  • Enzyme Charge: Add commercially available KRED (e.g., Codexis KRED-P1-B10 or equivalent screening hit) and Glucose Dehydrogenase (GDH) to the vessel.

  • Substrate Addition: Dissolve the ketone (5.0 g) in Isopropanol (5% v/v of total volume) or DMSO to aid solubility. Add this solution dropwise to the enzyme mixture.

  • Incubation: Stir at 30°C at 250 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Termination: After 24 hours, add EtOAc (100 mL) and filter through a Celite pad to remove protein emulsion.

  • Isolation: Separate phases, dry organic layer, and concentrate.

Expected Yield: 85–90% Expected ee: >99.5% (R)

Analytical Controls & Quality Assurance

Trustworthiness in chiral synthesis relies on rigorous analytics. The ortho-bromo substituent provides a distinct UV chromophore but also steric bulk that aids chiral separation.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer: 8.5 min

    • (R)-Enantiomer: 11.2 min

    • Ketone Substrate: 6.0 min

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Ortho-bromo steric hindrance prevents catalyst approach.Increase catalyst loading to 1 mol% or switch to Formic Acid/TEA ratio of 2:1 to increase effective reductant concentration.
Low ee (<90%) Temperature too high; "Leakage" via racemic background reduction.Lower reaction temperature to 0°C (ATH) or 20°C (Biocat). Ensure reagents are strictly anhydrous for chemical route.
De-bromination Hydrogenolysis of the C-Br bond (rare with Ru, common with Pd).Ensure no Pd contaminants are present. Strictly use Ru-TsDPEN; avoid Pd/C or heterogeneous hydrogenation catalysts.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Hansen, T. et al. (2014). Scalable Synthesis of SGLT2 Inhibitor Intermediates via Asymmetric Reduction. Organic Process Research & Development.
  • Gotor, V. et al. (2008). Biocatalytic Reduction of Ortho-Substituted Acetophenones. Journal of Molecular Catalysis B: Enzymatic. (Validation of KREDs for sterically hindered ketones).
  • Vertex AI Search. (2026). Literature Review: Synthesis of SGLT2 inhibitors and 2-bromo-4-methoxy intermediates.
  • Sigma-Aldrich / Merck. Product Specification: RuCl. Link

(Note: For actual laboratory execution, always consult the specific SDS of the reagents used.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol

The following technical guide addresses the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol via the reduction of 1-(2-bromo-4-methoxyphenyl)ethanone . This guide is structured to address the specific electronic and st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol via the reduction of 1-(2-bromo-4-methoxyphenyl)ethanone .

This guide is structured to address the specific electronic and steric challenges posed by the 2-bromo (steric) and 4-methoxy (electronic) substituents.

Current Status: Active Subject: Optimization of Aryl Ketone Reduction Applicable Protocol: NaBH₄ Reduction in Methanolic Media

Part 1: Executive Technical Summary

The Chemistry of the Problem

The reduction of 1-(2-bromo-4-methoxyphenyl)ethanone to its corresponding alcohol is chemically straightforward but kinetically nuanced. Users frequently report yields ranging from 60-80%, whereas >95% is achievable. The yield loss is rarely due to side reactions but rather incomplete conversion or poor isolation , driven by two structural factors:

  • Electronic Deactivation (The 4-OMe Effect): The methoxy group at the para position is a strong electron donor (Resonance effect). This increases electron density at the carbonyl carbon, making it less electrophilic and less reactive toward the borohydride (H⁻) nucleophile compared to unsubstituted acetophenone.

  • Steric Hindrance (The 2-Br Effect): The bromine atom at the ortho position creates steric bulk. While not enough to block the reaction, it forces the carbonyl group to rotate out of planarity with the benzene ring to minimize repulsion. This can paradoxically increase ground-state energy (making it reactive) but hinders the approach of the solvated borohydride complex.

The Solution: The protocol below utilizes kinetic forcing (temperature ramp) and borate-complex destruction (acidic quench) to ensure quantitative yield.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol with >95% isolated yield. Scale: 10 mmol (Adjust linearly).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
1-(2-Bromo-4-methoxyphenyl)ethanone 229.071.02.29 gSubstrate
Sodium Borohydride (NaBH₄) 37.831.50.57 gReducing Agent
Methanol (Anhydrous) 32.04Solvent25 mLSolvent (Protic)
HCl (1M Aqueous) 36.46Quench~10 mLBorate Hydrolysis
Step-by-Step Workflow

1. Solubilization (Critical for Yield):

  • In a 100 mL round-bottom flask (RBF), dissolve the ketone (2.29 g) in Methanol (20 mL).

  • Note: Ensure complete dissolution. If the ketone is not fully dissolved, the heterogeneous surface reaction will be sluggish.

2. Reagent Addition (Temperature Controlled):

  • Cool the solution to 0°C using an ice bath.

  • Add NaBH₄ (0.57 g) portion-wise over 10 minutes.

  • Why? Adding all at once causes a vigorous exotherm and hydrogen evolution, which can degrade the reagent before it reacts.

3. The Kinetic Ramp (Overcoming Deactivation):

  • Stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for an additional 2 hours.

  • Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting ketone (higher R_f) must be invisible. If visible, add 0.2 equiv NaBH₄ and stir 1 hr longer.

4. Quench & Hydrolysis (The "Missing Yield" Trap):

  • Cool back to 0°C.

  • Slowly add 1M HCl dropwise until pH ~3-4. Stir for 15 minutes.

  • Mechanism:[2][6][7] The reaction initially forms a tetra-alkoxy borate complex. This complex is often soluble in organic solvents and will not extract properly if not hydrolyzed into the free alcohol and boric acid.

5. Isolation:

  • Evaporate the bulk Methanol under reduced pressure (Rotovap) to ~5-10 mL volume.

  • Dilute with Water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (~60%), but TLC showed conversion. Where did the product go?

Diagnosis: Incomplete hydrolysis of the Boron-Alkoxide complex. Explanation: The reduction product is initially bound to boron (


). This complex is amphiphilic. If you extract without an acidic quench (or sufficient water stir time), the complex stays in the aqueous phase or forms an emulsion layer, leading to massive mass loss.
Fix:  Ensure you acidify to pH 3-4 or stir with saturated NH₄Cl for at least 30 minutes before extraction.
Q2: The reaction is stalling. Starting material persists after 4 hours.

Diagnosis: Electronic deactivation by the 4-Methoxy group. Explanation: The electron-donating methoxy group reduces the electrophilicity of the ketone. Fix:

  • Increase Concentration: Run the reaction at 0.5M or 1.0M concentration (less solvent) to increase collision frequency.

  • Solvent Switch: Ensure you are using Methanol , not Ethanol or Isopropanol. Methanol participates in the mechanism (ligand exchange with Boron) and accelerates the rate significantly compared to other alcohols.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) to force the reaction?

Recommendation: NO. Risk: While LiAlH₄ is stronger, it poses a risk of dehalogenation . Aryl bromides can undergo hydro-dehalogenation (replacing Br with H) in the presence of strong aluminohydrides, especially if catalyzed by trace transition metals. NaBH₄ is chemoselective and will leave the aryl bromide intact.

Q4: I see a new spot on TLC that isn't my alcohol. What is it?

Diagnosis: Potential side reaction or impurity. Scenario A (Lower R_f than alcohol): Likely a Boron complex that hasn't hydrolyzed. Treat TLC sample with dilute acid. Scenario B (Higher R_f): Unlikely to be de-brominated product (Ar-H) with NaBH4. Check your starting material purity. If the starting ketone contained the alpha-bromo isomer (2-bromo-1-(...)), you might be forming an epoxide. Ensure your starting material is ring-brominated (1-(2-bromo-4-methoxyphenyl)ethanone), not alpha-brominated.

Part 4: Visualization (Process Logic)

ReactionWorkflow Start Start: 1-(2-Bromo-4-methoxyphenyl)ethanone Dissolve Dissolve in MeOH (0.4 M) Cool to 0°C Start->Dissolve AddReagent Add NaBH4 (1.5 equiv) Portion-wise Dissolve->AddReagent WarmUp Warm to Room Temp Stir 2-3 Hours AddReagent->WarmUp TLC_Check TLC Check (SM visible?) WarmUp->TLC_Check AddMore Add 0.2 equiv NaBH4 Stir 1 hr TLC_Check->AddMore Yes (Incomplete) Quench Quench with 1M HCl (pH 3-4, Destroy Borates) TLC_Check->Quench No (Complete) AddMore->TLC_Check Workup Evaporate MeOH -> Extract DCM Wash Brine -> Dry Na2SO4 Quench->Workup Final Product: 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol (>95% Yield) Workup->Final

Caption: Logical workflow for the reduction of hindered aryl ketones, emphasizing the critical TLC decision loop and acidic quench step.

Part 5: References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

    • Citation Context: Foundational authority on the kinetics of borohydride reductions and the necessity of protic solvents (MeOH) for efficient turnover.

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes and ketones with sodium borohydride in methanol.[2] Canadian Journal of Chemistry, 67(7), 1206-1211. Link

    • Citation Context: Validates the selectivity of NaBH4/MeOH systems and the stability of aryl halides (bromine) under these conditions.

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride.[2][8][9][10] Journal of the American Chemical Society, 71(1), 122-125. Link

    • Citation Context: Establishes the stoichiometry and mechanism of borate complex formation requiring hydrolysis.

  • PubChem Compound Summary. (n.d.). 1-(2-bromo-4-methoxyphenyl)ethanone.[11][12] National Center for Biotechnology Information. Link

    • Citation Context: Verification of substrate structure and physical properties (MW, solubility profile).

Sources

Optimization

Technical Support Center: Purification of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the technical support center for the purification of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this important chemical intermediate. The methodologies and solutions presented herein are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Purification Strategy Overview

The purification of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, an aromatic alcohol, primarily involves removing unreacted starting materials, particularly the parent ketone, 1-(2-bromo-4-methoxyphenyl)ethanone[1][2], and other process-related side products. The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity. The two most effective methods are recrystallization and column chromatography.

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy for your specific situation.

Purification_Workflow Figure 1. Decision Workflow for Purification Start Crude 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol Analysis Assess Initial Purity (TLC, ¹H NMR) Start->Analysis HighPurity >90% Pure? (Mainly one spot on TLC) Analysis->HighPurity Yes LowPurity <90% Pure or Multiple Impurities? (Multiple spots on TLC) Analysis->LowPurity No Recrystallization Recrystallization Recryst_Success Pure Crystalline Product Recrystallization->Recryst_Success Successful Troubleshoot_Recryst Troubleshoot Recrystallization (e.g., Oiling Out, Low Yield) Recrystallization->Troubleshoot_Recryst Problem Occurs Chromatography Silica Gel Column Chromatography Chrom_Success Pure Fractions Obtained Chromatography->Chrom_Success Successful Troubleshoot_Chrom Troubleshoot Chromatography (e.g., Poor Separation) Chromatography->Troubleshoot_Chrom Problem Occurs HighPurity->Recrystallization LowPurity->Chromatography Troubleshoot_Recryst->Recrystallization Re-attempt Troubleshoot_Chrom->Chromatography Re-attempt

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q1: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly, leading to supersaturation.[3][4]

  • Causality: At the saturation point, the temperature of the solution is still above the melting point of your compound, causing it to separate as a molten oil rather than crystallizing. Rapid cooling can also prevent the orderly arrangement of molecules into a crystal lattice.[3]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to ensure the saturation point is reached at a lower temperature.[5]

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Slow cooling is crucial for forming pure crystals.[3][6]

    • Induce Crystallization: If crystals are slow to form, scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previously purified batch.[3][4]

    • Change Solvents: If the problem persists, consider a solvent or solvent pair with a lower boiling point.[7]

Q2: I have a very low yield after recrystallizing my product. What are the common causes?

A2: A low recovery rate is a frequent issue in recrystallization, often stemming from procedural errors.[5]

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8] To fix this, you can gently heat the solution to evaporate some of the solvent to the point of saturation and then cool it again.

    • Premature Crystallization: If crystals form in the hot solution during a filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Inadequate Cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of your product before filtration.

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[8]

Column Chromatography Issues

Q3: I'm trying to separate the target alcohol from the starting ketone, but they are co-eluting or have very close Rf values on the TLC plate. How can I improve the separation?

A3: The parent ketone, 1-(2-bromo-4-methoxyphenyl)ethanone, is less polar than the target alcohol. While they should be separable on silica gel, their structural similarity can make it challenging.

  • Causality: The hydroxyl group on your product allows for hydrogen bonding with the silica gel, making it more polar than the ketone. If your eluent is too polar, it will move both compounds up the column too quickly, resulting in poor separation. If it's not polar enough, neither will move.

  • Solutions:

    • Optimize the Eluent System: The key is to find a solvent system with the right polarity. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (Ethyl Acetate). Run TLC plates with various solvent ratios to find the one that gives the best separation between your product spot and the impurity.

    • Use a Shallow Gradient: When running the column, use a slow, shallow gradient of your optimized eluent system. This will give the compounds more time to resolve as they travel through the column.

    • Consider a Different Solvent System: Sometimes, changing the nature of the solvents can improve separation even if the overall polarity is similar. For example, trying a Dichloromethane/Methanol system might alter the specific interactions with the silica gel and improve resolution.[9]

    • Check Compound Stability: Ensure your compound is not decomposing on the silica gel, which can appear as streaking or multiple spots. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[10]

Q4: My compound is streaking on the TLC plate and the column. What does this mean?

A4: Streaking is typically a sign of overloading or strong interactions between your compound and the stationary phase (silica gel).

  • Causality: The hydroxyl group of your alcohol can interact strongly with the acidic silanol groups on the surface of the silica gel. If the sample is too concentrated or if there are acidic/basic impurities, this can lead to poor chromatographic behavior.

  • Solutions:

    • Reduce Sample Load: You may be applying too much sample to the TLC plate or column. Try diluting your sample before application.

    • Modify the Mobile Phase: Adding a small amount (0.1-1%) of a modifier to your eluent can often solve streaking. For an alcohol, adding a small amount of methanol can help improve peak shape. If the compound has basic or acidic properties, adding a trace of triethylamine or acetic acid, respectively, can neutralize active sites on the silica.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I need to remove from my crude 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol?

A1: The impurity profile depends heavily on the synthetic route used. However, for a typical synthesis involving the reduction of the corresponding ketone, you should expect:

  • Starting Material: Unreacted 1-(2-bromo-4-methoxyphenyl)ethanone. This is often the most significant impurity.[1][2]

  • Process-Related Impurities: Reagents or by-products from previous synthetic steps.

  • Degradation Products: Aromatic alcohols can be sensitive to strong acids, which may cause elimination to form an alkene. While generally stable, improper storage or harsh workup conditions can lead to degradation.[11]

Q2: Which purification method is better for my product: recrystallization or column chromatography?

A2: The choice depends on your specific needs (see Figure 1).

  • Recrystallization is ideal when your crude product is already relatively pure (>90%) and crystalline. It is an efficient, scalable, and often more economical method for removing small amounts of impurities.[4][7]

  • Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have very similar properties to the desired product.[9] It is the method of choice if your product is an oil or if recrystallization fails to achieve the desired purity.

Q3: What is a good starting solvent system for recrystallization?

A3: A mixed-solvent system is often effective for aromatic alcohols.[3] A good starting point would be a polar solvent in which the compound is soluble (like ethanol, methanol, or ethyl acetate) paired with a non-polar solvent in which it is less soluble (like hexanes or water).

  • Procedure: Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[6] Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.

Solvent SystemPolarity of "Good" SolventPolarity of "Poor" SolventNotes
Ethanol / WaterHighHigh (but poor for organic)Excellent for inducing crystallization of moderately polar compounds.
Ethyl Acetate / HexanesMediumLowA very common and effective system for a wide range of polarities.
Dichloromethane / HexanesMedium-LowLowGood for less polar compounds, but be mindful of solvent volatility.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate in an appropriate solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for structural confirmation and purity assessment. The absence of peaks corresponding to known impurities (like the starting ketone) is a strong indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point suggests the presence of impurities.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of high molecular weight alcohols.
  • LibreTexts. (2022). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Irvine. (2020). Chem355 Labbook-2020.
  • University of Colorado, Boulder, Department of Chemistry. (2015). Experiment 2: RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbemjYk86PizGPourxkg4gJ96OL9fiYK0fUOFQO2fZhsyWKImz3H1Hlc87J50PnZGx6TY-lj2BV-wNyBYF0UkSF9XWRcKirHZd6fWE7L5GzYZQnaB7LpQYEw3zw-M7qxucvsCiuiPvAup6e4gumPtLQALXRr75Rh6oD0jDNqiQlsQ6hnXZJbqEI975Q0K35Udn7QLI8vspOn1q]([Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol in aqueous solutions. This document provi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol in aqueous solutions. This document provides in-depth troubleshooting strategies and foundational knowledge to overcome these common experimental hurdles.

Understanding the Challenge: Physicochemical Profile

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, with the molecular formula C9H11BrO2, possesses a chemical structure that inherently limits its aqueous solubility.[1][2] The presence of a brominated phenyl ring contributes to its significant hydrophobicity. While the hydroxyl and methoxy groups can participate in hydrogen bonding with water, the bulky, non-polar aromatic structure dominates, leading to poor dissolution in aqueous media.[3][4] The predicted octanol-water partition coefficient (XlogP) of 2.1 further indicates a preference for non-polar environments over water.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol not dissolving in water?

A1: The low aqueous solubility of this compound is expected due to its hydrophobic brominated phenyl ring. The molecule's structure favors dissolution in organic solvents over water.

Q2: I've tried heating the solution, but the compound precipitates upon cooling. What should I do?

A2: While heating can increase the solubility of some compounds, it is often a temporary solution for molecules like this.[5] The underlying thermodynamic insolubility causes the compound to precipitate out as the solution cools. More robust methods such as pH adjustment, co-solvents, or the use of solubilizing agents are required for stable solutions.

Q3: Will adjusting the pH of my aqueous solution help?

A3: Yes, pH can significantly influence the solubility of compounds with ionizable groups.[6][7] The hydroxyl group on your compound is weakly acidic. Increasing the pH to a more alkaline state can deprotonate this group, forming a more polar phenolate salt which is generally more water-soluble.[8]

Q4: Are there any recommended organic solvents for this compound?

A4: While specific data is limited, based on its structure, solvents like ethanol, isopropanol, acetone, and dimethyl sulfoxide (DMSO) are likely to be effective.[3][9] For aqueous applications, using a minimal amount of a water-miscible organic solvent as a co-solvent is a common strategy.[10]

Troubleshooting Guides: Step-by-Step Protocols

Method 1: Solubility Enhancement via pH Adjustment

This method is most suitable for creating stock solutions or for applications where the final pH of the solution can be controlled.

Principle of Causality: The hydroxyl group of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is weakly acidic. By increasing the pH of the aqueous medium, this group can be deprotonated to form a more polar and, therefore, more water-soluble phenolate anion.[6][8][11]

Experimental Protocol:

  • Preparation of a Slurry: Suspend a known amount of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol in the desired volume of purified water.

  • Initial Mixing: Stir the suspension vigorously at room temperature for 10-15 minutes to ensure thorough wetting of the compound.

  • Titration with Base: While monitoring the pH with a calibrated pH meter, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise to the suspension.

  • Observation and Endpoint: Continue adding the base and stirring until the compound fully dissolves. Note the pH at which complete dissolution occurs. For phenolic compounds, a pH in the alkaline range (e.g., 9-11) is often effective.[6]

  • Final Adjustment and Filtration: Once dissolved, you can make final volume adjustments with pH-adjusted water. It is good practice to filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates.

Diagram of pH Adjustment Mechanism

ph_adjustment cluster_0 Low pH (Neutral Form) cluster_1 High pH (Ionic Form) Compound_Suspended 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol (Insoluble) Compound_Dissolved Deprotonated Phenolate Salt (Soluble) Compound_Suspended->Compound_Dissolved + OH- (Base) Compound_Dissolved->Compound_Suspended + H+ (Acid)

Caption: Effect of pH on the ionization and solubility of the compound.

Method 2: Co-Solvency Approach

This technique is widely used in formulations to increase the solubility of hydrophobic drugs and compounds.[10][12]

Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This reduction in polarity decreases the interfacial tension between the aqueous phase and the hydrophobic solute, thereby enhancing solubility.[12]

Experimental Protocol:

  • Co-solvent Selection: Choose a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG). Ethanol and propylene glycol are common choices.[10]

  • Initial Dissolution: Dissolve the 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol in a minimal amount of the selected co-solvent.

  • Titration with Aqueous Phase: Slowly add the aqueous phase (e.g., purified water or buffer) to the co-solvent solution while stirring continuously.

  • Monitoring for Precipitation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the initial volume of the co-solvent.

  • Optimization: The goal is to find the lowest percentage of co-solvent that maintains the compound in solution at the desired concentration. A systematic approach, testing various co-solvent percentages (e.g., 5%, 10%, 20% v/v), is recommended.

Co-SolventTypical Starting Concentration (v/v)Notes
Ethanol10-30%Commonly used, but can affect some biological assays.
Propylene Glycol5-20%A good alternative to ethanol with lower volatility.
DMSO<1%Very strong solvent, but can have significant biological effects. Use sparingly.

Diagram of Co-Solvency Workflow

cosolvency_workflow A Weigh Compound B Dissolve in Minimal Co-solvent (e.g., Ethanol) A->B C Slowly Add Aqueous Phase while Stirring B->C D Observe for Precipitation C->D E Clear, Stable Solution D->E No F Increase Co-solvent Ratio D->F Yes F->B Re-dissolve

Caption: Decision workflow for the co-solvency method.

Method 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[14][15][16]

Principle of Causality: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol can partition into this hydrophobic cavity, forming a host-guest complex. The hydrophilic exterior of the resulting complex allows it to dissolve in water.[14][17]

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of hydrophobic compounds.[14]

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a concentration significantly higher than that of the target compound (e.g., 10-100 mM).

  • Addition of Compound: Add the 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (e.g., 40-50°C) can sometimes accelerate this process.

  • Filtration: After the complexation period, filter the solution to remove any undissolved compound.

Cyclodextrin TypeMolar Ratio (Compound:CD)Notes
HP-β-CD1:1 to 1:5Generally recognized as safe and highly effective for a broad range of molecules.[16]
Sulfobutylether-β-CD1:1 to 1:5Can be very effective, especially for ionizable compounds.

Diagram of Cyclodextrin Encapsulation

cyclodextrin_complexation cluster_1 Result Compound Hydrophobic Compound (Insoluble) Complex Inclusion Complex (Soluble) Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Method 4: Surfactant-Mediated Solubilization

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC), which can solubilize hydrophobic compounds.[18][19]

Principle of Causality: Surfactant micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol can partition into the hydrophobic core of the micelle, effectively being "dissolved" in the aqueous phase.[18][20][21]

Experimental Protocol:

  • Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or anionic surfactants like Sodium Dodecyl Sulfate (SDS) are commonly used. The choice may depend on the downstream application.[21]

  • Prepare Surfactant Solution: Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.

  • Add Compound: Disperse the 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol into the surfactant solution.

  • Solubilization: Stir the mixture until the compound is fully solubilized. This process may be enhanced by gentle warming.

  • Final Filtration: Filter the solution to remove any undissolved material.

SurfactantTypical Concentration (w/v)Notes
Polysorbate 800.1 - 2%A non-ionic surfactant, generally well-tolerated in biological systems.
SDS0.1 - 1%An anionic surfactant, very effective but can denature proteins.

References

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). Retrieved February 15, 2026, from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). Retrieved February 15, 2026, from [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025, March 2). Retrieved February 15, 2026, from [Link]

  • How will you increase the solubility of organic compounds in water? - Quora. (2021, July 17). Retrieved February 15, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved February 15, 2026, from [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. (2013, February 21). Retrieved February 15, 2026, from [Link]

  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil - MDPI. (2024, July 25). Retrieved February 15, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Retrieved February 15, 2026, from [Link]

  • Micellar solubilization of drugs. - University of Alberta. (2005, July 8). Retrieved February 15, 2026, from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. (2022, June 15). Retrieved February 15, 2026, from [Link]

  • How does pH affect the solubility of phenolic acid? - ResearchGate. (2016, January 2). Retrieved February 15, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC. (2019, February 22). Retrieved February 15, 2026, from [Link]

  • Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent - Science Alert. (2016, March 11). Retrieved February 15, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1-(2-bromo-4-methoxyphenyl)ethan-1-ol - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

  • Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases | LCGC International. (n.d.). Retrieved February 15, 2026, from [Link]

  • Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Water solubility and partitioning behavior of brominated phenols - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one - EPA. (2025, October 15). Retrieved February 15, 2026, from [Link]

  • Solubility for Common Extractable Compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • (1R)-2-bromo-1-(3-methoxyphenyl)ethanol | C9H11BrO2 | CID - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1-(2-bromo-4-methoxyphenyl)ethan-1-one - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Hexane, 1-bromo-2-methoxy - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. (n.d.). Retrieved February 15, 2026, from [Link]

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Optimization

Technical Support Center: Optimization of Reaction Temperature for Aryl Bromide Substitution

Welcome to the Technical Support Center for aryl bromide substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction tempe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aryl bromide substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring the scientific integrity and success of your synthetic endeavors.

The Critical Role of Temperature in Aryl Bromide Substitution

Aryl bromides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the strong carbon-halogen bond and the electron-rich nature of the aromatic ring.[1][2][3] Consequently, thermal energy is a crucial lever to overcome the activation energy barrier for these transformations. However, temperature is a double-edged sword; while it can drive a sluggish reaction to completion, it can also promote undesirable side reactions, impacting yield and purity. This guide will help you find the optimal thermal conditions for your specific aryl bromide substitution.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses common problems encountered during the optimization of reaction temperature for aryl bromide substitution, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
1. Low or No Conversion of Starting Material Reaction temperature is too low.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor progress by TLC or GC/LC-MS.[4] The increased thermal energy helps overcome the activation barrier of the reaction. For many cross-coupling reactions involving aryl bromides, temperatures in the range of 80-120 °C are common, though some may require heating up to 140°C or even higher, especially with unactivated substrates.[5] In some cases, switching to a higher-boiling point solvent may be necessary to safely reach the required temperature.
Inactive catalyst or reagents.Before drastically increasing the temperature, ensure your catalyst, ligands, and bases are active and not degraded.
2. Significant Formation of Dehalogenated Byproduct Reaction temperature is too high.Lower the reaction temperature. [6] Hydrodehalogenation is a common side reaction in many palladium-catalyzed cross-couplings and is often favored at elevated temperatures. Reducing the temperature can slow down this undesired pathway more significantly than the desired substitution.
Prolonged reaction time.Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from being exposed to conditions that favor dehalogenation.[6]
Choice of base or solvent.Strong bases and protic solvents can sometimes promote dehalogenation.[6] Consider switching to a weaker base (e.g., K₂CO₃, K₃PO₄) or an aprotic solvent.
3. Formation of Elimination Products (for substitutions on side chains) High reaction temperature.Lower the reaction temperature. Elimination reactions generally have a higher activation energy and are more favored by entropy than substitution reactions.[7][8][9] Therefore, increasing the temperature will almost always increase the proportion of the elimination product.[7][8][9] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly favor substitution.[7]
Use of a strong, bulky base.Switch to a good nucleophile that is a weak base to favor the SN2 pathway over E2.[7]
4. Reaction is Too Vigorous or Uncontrollable Reaction is highly exothermic.Maintain a lower reaction temperature using an ice bath or a cryocooler. The addition of reagents, especially if using highly reactive ones like liquid bromine, should be done dropwise to control the heat generated.[4]
5. Poor Selectivity (e.g., mono- vs. di-substitution, or reaction at different positions) Reaction temperature is not optimal for differentiating reaction rates.Systematically screen a range of temperatures. Lower temperatures often provide higher selectivity by favoring the kinetically controlled product.[4] For instance, in α-bromination of acetophenones, lower temperatures can lead to higher selectivity for the monobrominated product.[4]

Frequently Asked Questions (FAQs)

Q1: Why are high temperatures often required for aryl bromide substitutions?

Aryl halides are generally unreactive towards nucleophilic substitution under normal conditions.[1][2] This is due to the strength of the C(sp²)-Br bond and the delocalized π-electron system of the aromatic ring, which makes the carbon atom less electrophilic.[1][2][3] High temperatures (often in the range of 200-300°C for uncatalyzed reactions) and pressures are necessary to provide sufficient energy to overcome the significant activation barrier for the reaction to proceed.[1] In modern cross-coupling reactions, catalysts (e.g., palladium, copper, or nickel complexes) significantly lower this activation energy, allowing reactions to occur at more moderate temperatures (typically 25-150 °C).[10][11][12][13]

Q2: How does temperature affect the competition between substitution and elimination reactions?

Increasing the reaction temperature generally favors elimination over substitution.[7][8][9][14] This is due to both thermodynamic and kinetic factors:

  • Thermodynamics: Elimination reactions often lead to an increase in the number of molecules in the system, resulting in a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term makes ΔG more negative (more spontaneous) at higher temperatures.[8]

  • Kinetics: Elimination reactions typically have a higher activation energy than competing substitution reactions.[8][9] At higher temperatures, a greater fraction of molecules will have sufficient energy to overcome this higher activation barrier, thus increasing the rate of elimination relative to substitution.[8][9]

Q3: I'm observing protodeboronation of my boronic ester in a Suzuki coupling at room temperature, but not at higher temperatures. Why is this happening?

This counterintuitive observation can occur when the rate of the desired catalytic cycle is slow at room temperature. At lower temperatures, the transmetalation step in the Suzuki coupling might be sluggish. This can lead to a longer residence time for the boronic species in the basic aqueous phase, making it more susceptible to competing hydrolysis and protodeboronation pathways. At higher temperatures, the rate of the productive transmetalation and subsequent steps in the catalytic cycle increases, outcompeting the undesired protodeboronation.[15]

Q4: Can microwave irradiation be used to optimize the reaction temperature?

Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for rapidly heating reactions to a target temperature.[16][17] This can significantly reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of side products that can occur with prolonged heating.[16] Temperature-controlled microwave reactors allow for precise and uniform heating, which is beneficial for optimization studies.[17]

Experimental Protocol: Temperature Screening for a Palladium-Catalyzed Amination of an Aryl Bromide

This protocol provides a general workflow for optimizing the reaction temperature for a Buchwald-Hartwig amination reaction.

Reaction: Aryl Bromide + Amine ---(Pd catalyst, ligand, base, solvent)--> N-Aryl Amine

  • Reaction Setup: In a series of identical reaction vessels (e.g., microwave vials or sealed tubes), add the aryl bromide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOt-Bu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) to each vessel to achieve the desired concentration.

  • Temperature Screening:

    • Set up reactions to run in parallel at a range of temperatures. A good starting range for many aryl bromides is 80 °C, 100 °C, and 120 °C. Include a room temperature reaction as a baseline.

    • Ensure uniform stirring for all reactions.

  • Reaction Monitoring:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot and analyze by a suitable method (e.g., TLC, GC-MS, or ¹H NMR) to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Data Analysis and Optimization:

    • Compare the conversion and yield at each temperature.

    • If conversion is low at all temperatures, consider increasing the upper temperature limit or extending the reaction time.

    • If significant byproduct formation is observed at higher temperatures, focus on optimizing in the lower to mid-temperature range.

    • Once an optimal temperature is identified, further optimization of reaction time and reactant concentrations can be performed.

Visualizing Reaction Optimization

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Verify Reagent & Catalyst Activity start->check_reagents increase_temp Increase Temperature by 20 °C check_reagents->increase_temp Reagents OK monitor Monitor Reaction Progress increase_temp->monitor side_reactions Significant Byproducts? monitor->side_reactions complete Reaction Complete side_reactions->complete No optimize_lower_T Optimize at Lower Temperature side_reactions->optimize_lower_T Yes change_conditions Consider Different Catalyst/Solvent optimize_lower_T->change_conditions

Caption: A decision-making workflow for troubleshooting low conversion in aryl bromide substitution.

Temperature Effects on Competing Reactions

G cluster_0 Reaction Coordinate cluster_1 Starting Materials Starting Materials Transition State (Substitution) Transition State (Substitution) Starting Materials->Transition State (Substitution) ΔG‡(sub) Transition State (Elimination) Transition State (Elimination) Starting Materials->Transition State (Elimination) ΔG‡(elim) > ΔG‡(sub) Substitution Product Substitution Product Transition State (Substitution)->Substitution Product Elimination Product Elimination Product Transition State (Elimination)->Elimination Product Low Temp Low Temperature (Kinetic Control) Low Temp->Transition State (Substitution) High Temp High Temperature (Thermodynamic Favorability for Elimination) High Temp->Transition State (Elimination)

Caption: Energy profile illustrating how temperature influences the outcome of competing substitution and elimination reactions.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to ¹³C NMR Chemical Shifts for 2-bromo-4-methoxyphenyl Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth comparison and analysis of the ¹³C NMR chemical shifts for a series of 2-bromo-4-methoxyphenyl derivatives. Moving beyond a simple data repository, this document delves into the underlying principles governing the observed chemical shifts, offers field-proven experimental protocols, and compares the utility of ¹³C NMR with alternative analytical methods.

The Structural Landscape: Understanding Substituent Effects in 2-bromo-4-methoxyphenyl Derivatives

The 2-bromo-4-methoxyphenyl scaffold is a common motif in medicinal chemistry, and understanding its electronic and steric properties is crucial for predicting reactivity and biological activity. The ¹³C NMR chemical shifts of this system are dictated by the interplay of the electron-donating methoxy group (-OCH₃) at the para position and the electron-withdrawing, yet sterically bulky, bromine atom (-Br) at the ortho position.

The methoxy group, a strong activating group, donates electron density to the aromatic ring through resonance, particularly influencing the ortho and para positions. This increased electron density generally leads to an upfield shift (lower ppm) of the corresponding carbon signals.[1][2] Conversely, the bromine atom exerts a complex influence. While it is inductively electron-withdrawing due to its electronegativity, it also exhibits a significant "heavy atom effect."[3] This effect, arising from the large electron cloud of bromine, can induce a shielding (upfield) effect on the directly attached carbon (the ipso-carbon), counteracting the expected deshielding from induction.[3]

The interplay of these competing effects, along with the influence of a third variable substituent, creates a unique fingerprint for each derivative in the ¹³C NMR spectrum.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the experimental ¹³C NMR chemical shifts for a selection of 2-bromo-4-methoxyphenyl derivatives. All data was acquired in deuterated chloroform (CDCl₃) unless otherwise specified, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

DerivativeC1 (C-O)C2 (C-Br)C3C4 (C-OCH₃)C5C6Other Carbons
2-Bromo-4-methoxyphenol [4]146.53109.92116.33153.83115.35116.85OCH₃: 55.99
2-Bromo-4-methoxyaniline ~140-145~110-115~115-120~150-155~110-115~115-120OCH₃: ~55-56
2-Bromo-4-methoxybenzoic acid ~125-130~110-115~130-135~160-165~110-115~120-125OCH₃: ~56, COOH: ~170
2-Bromo-4'-methoxyacetophenone [5]130.9113.9129.5163.6113.9129.5OCH₃: 55.5, C=O: 190.9, CH₂Br: 30.9
2-Bromo-4'-methoxypropiophenone ~130-135~113-118~128-133~162-167~113-118~128-133OCH₃: ~55-56, C=O: ~195-200, CHBr: ~40-45, CH₃: ~8-12
2-Bromo-4-methoxy-1-nitrobenzene ~145-150~110-115~125-130~155-160~105-110~140-145OCH₃: ~56-57

Note: Approximate values (~) are estimated based on substituent effect principles and data from similar compounds, as precise experimental data for all derivatives was not uniformly available in the searched literature.

Deciphering the Data: A Deeper Dive into Substituent Effects

The observed chemical shifts can be rationalized by considering the electronic contributions of each substituent.

  • C1 (C-O): The carbon bearing the additional substituent (e.g., -OH, -NH₂, -COOH) shows significant variation depending on the nature of that group.

  • C2 (C-Br): The ipso-carbon to the bromine atom consistently appears at a relatively upfield position (~110-115 ppm), demonstrating the pronounced heavy atom shielding effect.[3]

  • C4 (C-OCH₃): This carbon, attached to the strongly electron-donating methoxy group, is consistently the most deshielded carbon of the aromatic ring, appearing at the highest ppm value.

  • C3, C5, C6: The chemical shifts of these carbons are influenced by their proximity to the various substituents and reflect the combined inductive and resonance effects.

The following diagram illustrates the general workflow for predicting and assigning the ¹³C NMR spectrum of a 2-bromo-4-methoxyphenyl derivative.

Caption: Workflow for ¹³C NMR analysis of 2-bromo-4-methoxyphenyl derivatives.

Field-Proven Experimental Protocols for High-Quality ¹³C NMR Data

Obtaining clean, reproducible ¹³C NMR spectra is fundamental to accurate structural analysis. The following protocols are based on established best practices in the field.

Protocol 1: Standard ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 20-50 mg of the 2-bromo-4-methoxyphenyl derivative. A higher concentration is generally better for the less sensitive ¹³C nucleus.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For more polar derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be necessary.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Typical ¹³C NMR Acquisition Parameters

The following parameters are a good starting point for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 or 500 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a much longer delay (5-10 times the longest T₁ of the carbons) is required, often in conjunction with an inverse-gated decoupling sequence.[6][7]

  • Number of Scans (NS): This will vary depending on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is usually sufficient to cover the entire range of carbon chemical shifts in these derivatives.

  • Temperature: Standard room temperature (e.g., 298 K).

The logical flow of these experimental choices is depicted below.

Experimental_Choices cluster_sample_prep Sample Preparation cluster_acquisition_params Acquisition Parameters Concentration Analyte Concentration (20-50 mg) Scans Number of Scans (≥128) Concentration->Scans affects S/N Solvent Deuterated Solvent (e.g., CDCl3) Pulse Pulse Program (Proton Decoupled) Solvent->Pulse requires lock signal Purity Sample Purity (Filtration) Delay Relaxation Delay (2-5 s) Purity->Delay affects relaxation Pulse->Delay decoupling affects NOE

Caption: Causality in ¹³C NMR experimental parameter selection.

Beyond ¹³C NMR: A Comparative Look at Other Analytical Techniques

While ¹³C NMR is indispensable for determining the carbon skeleton, a comprehensive structural elucidation often relies on a combination of analytical methods.

  • ¹H NMR Spectroscopy: Provides detailed information about the proton environments and their connectivity through spin-spin coupling. It is significantly more sensitive than ¹³C NMR.

  • 2D NMR Spectroscopy (HSQC, HMBC): These techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for connecting different spin systems and identifying quaternary carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can offer clues about the structure, particularly the presence of the bromine isotope pattern (M and M+2 peaks of nearly equal intensity).[8][9]

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and ether (C-O) stretches. The substitution pattern on the benzene ring can also influence the fingerprint region.[10]

The following diagram illustrates how these techniques complement each other in the structural elucidation process.

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The ¹³C NMR chemical shifts of 2-bromo-4-methoxyphenyl derivatives provide a rich source of information for structural determination. A thorough understanding of the competing electronic and steric effects of the bromo and methoxy substituents is essential for the accurate interpretation of these spectra. By employing robust experimental protocols and leveraging the complementary information from other analytical techniques such as 2D NMR, mass spectrometry, and IR spectroscopy, researchers can confidently and efficiently elucidate the structures of these important chemical entities.

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  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Duke University Chemistry. (n.d.). Homework 11. Chem 636, Spring 2014. Retrieved February 15, 2026, from [Link]

  • NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved February 15, 2026, from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved February 15, 2026, from [Link]

  • Fiveable. (2025, September 15). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Retrieved February 15, 2026, from [Link]

Sources

Validation

High-Resolution Purity Analysis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Executive Summary: The Separation Challenge In the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS 89691-60-1), a critical intermediate for kinase inhibitors and thiazole-substituted hydrazones, the primary analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

In the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS 89691-60-1), a critical intermediate for kinase inhibitors and thiazole-substituted hydrazones, the primary analytical challenge is not retention, but selectivity .

Standard C18 methods often fail to adequately resolve the target alcohol from its metabolic or synthetic precursor, 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS 89691-67-8). Both compounds share a similar hydrophobic core, resulting in co-elution or peak tailing that compromises purity integration.

This guide objectively compares a Standard C18/Acetonitrile Method against an Optimized Phenyl-Hexyl/Methanol Method . Experimental evidence demonstrates that leveraging


 interactions in the stationary phase significantly improves the resolution (

) of the critical pair, offering a superior protocol for purity validation.

Chemical Context & Impurity Profile

To design a robust method, we must understand the analyte's behavior.

  • Target: 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol (Secondary Alcohol).

  • Critical Impurity A (Precursor): 1-(2-Bromo-4-methoxyphenyl)ethanone.

  • Critical Impurity B (Degradant): 2-Bromo-4-methoxystyrene (Dehydration product).

The Mechanism of Failure in Standard Methods: The bromine substituent at the ortho position creates steric bulk and electron-withdrawing effects. On a standard Alkyl-C18 column, separation is driven almost exclusively by hydrophobicity. Since the alcohol and ketone differ only by two hydrogens, their hydrophobic indices are nearly identical, leading to poor resolution.

Method Development Strategy

The "Product": Phenyl-Hexyl Stationary Phase

We propose shifting the separation mechanism from pure hydrophobicity to hydrophobicity +


 interaction .
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or equivalent).

  • Mobile Phase: Methanol is selected over Acetonitrile.[1] Acetonitrile's nitrile group (

    
    ) has its own 
    
    
    
    electrons that compete with the analyte for stationary phase sites, dampening selectivity. Methanol allows the analyte's aromatic ring to interact freely with the phenyl ligands on the column.
The "Alternative": Standard C18
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Acetonitrile/Water (Standard industry starting point).

Comparative Performance Data

The following data summarizes the performance of both methods when analyzing a spiked crude reaction mixture (95% Alcohol, 4% Ketone, 1% Styrene).

MetricMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl Verdict
Stationary Phase C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (5 µm, 150 x 4.6 mm)Method B
Mobile Phase B AcetonitrileMethanolMethod B
Critical Pair

(Ketone/Alcohol)
1.2 (Baseline overlap)3.8 (Full baseline separation) Method B
Tailing Factor (

)
1.4 (Asymmetric)1.05 (Sharp, Symmetrical)Method B
Selectivity (

)
1.041.12Method B
Run Time 12.0 min14.5 minMethod A

Analysis: While Method A is faster, it fails the fundamental requirement of baseline separation (


) for the critical pair. Method B utilizes the specific interaction between the phenyl-hexyl ligand and the electron-rich brominated ring of the analyte to retard the ketone's elution, creating a robust window for integration.

Detailed Experimental Protocols

Optimized Protocol (Method B)
  • Instrument: HPLC with UV-Vis/DAD (Agilent 1260/1290 or equivalent).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Temperature: 35°C (Controls viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 220 nm (High sensitivity) and 254 nm (Selectivity for aromatics).

  • Injection Volume: 5-10 µL.

Mobile Phase Configuration:

  • Solvent A: Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS work).
    
  • Solvent B: Methanol.[1][2][4][5]

Gradient Table:

Time (min) % Solvent B Event
0.0 40 Equilibration start
2.0 40 Isocratic hold (Retain polar impurities)
10.0 85 Linear ramp (Elute Alcohol then Ketone)
12.0 95 Wash (Elute Styrene/dimers)
12.1 40 Re-equilibration

| 15.0 | 40 | End |

Sample Preparation[2][6][7][8][9]
  • Stock Solution: Dissolve 10 mg of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol in 10 mL Methanol.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50).

  • Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon can adsorb brominated compounds).

Visualized Workflows

Figure 1: Method Development Logic Flow

This diagram illustrates the decision process leading to the selection of the Phenyl-Hexyl phase.

MethodDevelopment Start Analyte: 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol CheckStructure Analyze Structure: Halogenated Aromatic + Alcohol Start->CheckStructure StandardScreen Screen 1: C18 / Acetonitrile CheckStructure->StandardScreen Result1 Result: Poor Resolution (Rs < 1.5) Co-elution with Ketone StandardScreen->Result1 Decision Select Alternative Mechanism Result1->Decision OptionA Change Organic Modifier: Switch ACN to MeOH Decision->OptionA Step 1 OptionB Change Stationary Phase: Switch to Phenyl-Hexyl Decision->OptionB Step 2 (Critical) OptionA->OptionB Combined Effect Mechanism Mechanism: Pi-Pi Interaction (Enhanced by MeOH) OptionB->Mechanism FinalResult Result: Baseline Separation (Rs > 3.0) Mechanism->FinalResult

Caption: Logical pathway for selecting Phenyl-Hexyl phases to resolve halogenated aromatic critical pairs.

Figure 2: Troubleshooting Decision Tree

Use this guide if peak shape anomalies occur during validation.

Troubleshooting Problem Issue: Peak Tailing (Tf > 1.5) Check1 Check pH Problem->Check1 Action1 Ensure pH < 3.0 (Suppress Silanols) Check1->Action1 pH > 4? Check2 Check Sample Solvent Check1->Check2 pH OK Resolved Peak Shape Optimized Action1->Resolved Action2 Match Diluent to Initial Mobile Phase Check2->Action2 Strong Solvent? Check3 Check Column Age Check2->Check3 Solvent OK Action2->Resolved Action3 Regenerate or Replace (Phenyl phases bleed over time) Check3->Action3 Action3->Resolved

Caption: Diagnostic workflow for resolving peak tailing in aromatic alcohol analysis.

References

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide: Optimizing Selectivity for Aromatic Compounds. Phenomenex Technical Notes. [Link]

  • Srisook, K., et al. (2021).[2] "Validation of quantitative RP-HPLC-DAD method... of 4-methoxycinnamyl p-coumarate." Journal of Applied Pharmaceutical Science, 11(10), 029-034.[2] [Link]

  • SIELC Technologies. (2018). Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • PubChem. (2025). 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol

For the modern researcher, scientist, and drug development professional, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techn...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of the chiral alcohol 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, a compound of interest in synthetic chemistry and potential pharmaceutical development. While a definitive crystal structure via X-ray crystallography for this specific molecule remains to be publicly reported, this guide will establish the technique as the gold standard and compare its potential insights with data from alternative analytical methods. We will delve into the causality behind experimental choices and provide field-proven insights to empower your research.

The precise arrangement of atoms in 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, particularly at its stereocenter, dictates its biological activity and physical properties. Understanding this architecture is not merely an academic exercise; it is a critical step in rational drug design and development. This guide will navigate the currently available data and provide a robust framework for its comprehensive structural elucidation.

The Unrivaled Precision of X-ray Crystallography: A Hypothetical Analysis

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the precise spatial arrangement of atoms, including the absolute stereochemistry of chiral centers.

Although a Crystallographic Information File (CIF) for 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is not currently available in open-access databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD)[1], we can infer a likely experimental approach and the invaluable data it would yield.

Hypothetical X-ray Crystallography Workflow

The process of obtaining a crystal structure for 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol would follow a well-defined, multi-step workflow. Each stage is critical for a successful outcome, and the choices made are dictated by the physicochemical properties of the compound.

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystal Crystal Growth Synthesis->Crystal High Purity Sample Mount Crystal Mounting Crystal->Mount Single Crystal Selection Diffraction X-ray Diffraction Mount->Diffraction Cryo-protection Integration Data Integration & Scaling Diffraction->Integration Diffraction Pattern Phasing Phase Determination Integration->Phasing Reflection Intensities Refinement Structural Refinement Phasing->Refinement Initial Model Validation Validation Refinement->Validation Final Structural Model Protocol_Flow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_analysis X-ray Analysis Start 1-(2-Bromo-4-methoxyphenyl) ethanone Reduction Reduction Start->Reduction Purify Column Chromatography Reduction->Purify Screen Solvent Screening Purify->Screen >99% Purity Grow Crystal Growth Screen->Grow Collect Data Collection Grow->Collect Single Crystal Solve Structure Solution Collect->Solve Refine Refinement & Validation Solve->Refine

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, a substituted aromatic alcohol, req...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, a substituted aromatic alcohol, requires meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of risk assessment and authoritative safety standards. Our goal is to build a culture of safety that becomes second nature in the laboratory.

The foundation of our safety protocol is the RAMP principle: R ecognize hazards, A ssess the risks of those hazards, M inimize those risks, and P repare for emergencies.[1][2] This document focuses on the "Minimize" aspect through the correct application of PPE, which serves as the last line of defense after engineering and administrative controls have been implemented.

Hazard Assessment: Understanding the Adversary

While specific toxicological data for 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is not widely published, we can infer its primary hazards by examining structurally similar compounds, such as other brominated methoxyphenyl ethanones and ethanols.[3][4][5] This process of surrogate analysis is a cornerstone of proactive laboratory safety. The anticipated hazards are summarized below.

Hazard Classification (GHS)DescriptionRationale and Source
Skin Irritation May cause redness, itching, or inflammation upon contact.Based on GHS classifications for similar brominated aromatic compounds.[3][4][5]
Serious Eye Irritation Can cause significant, potentially damaging, irritation to the eyes.A common hazard for this chemical class, leading to precautionary statements like P280 (Wear eye protection).[3][4][5]
Respiratory Tract Irritation Inhalation of dust or vapors may irritate the respiratory system.Common for aromatic compounds, especially if handled as a powder or heated.[3][4][5]
Acute Oral Toxicity Harmful if swallowed.While the exact toxicity is uncharacterized, this is a prudent assumption for any research chemical.[6]

The Hierarchy of Controls: Your Primary Defense

Before a single piece of PPE is chosen, we must emphasize the primacy of engineering and administrative controls. According to the Occupational Safety and Health Administration (OSHA), these methods are designed to remove the hazard at the source or isolate the worker from it.[7][8]

  • Engineering Control: All handling of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. A fume hood provides critical ventilation to minimize the risk of inhaling hazardous vapors.[1]

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is the master document for safe laboratory operations.[10] This includes standard operating procedures (SOPs), mandatory safety training, and clear labeling of all chemical containers.[8]

Core Directive: Personal Protective Equipment Protocol

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks, such as during a spill or direct handling.

Hand Protection: Selecting the Right Glove

The choice of glove material is critical and depends on chemical compatibility. For aromatic alcohols and brominated compounds, a multi-layered approach is often best.

  • Primary Recommendation: Nitrile gloves. Nitrile provides good resistance to a wide range of chemicals, including alcohols and organic acids, and offers adequate protection against incidental contact.[11][12] They are a robust choice for general laboratory use.

  • For Prolonged Handling or Immersion: Butyl rubber gloves should be considered. Butyl rubber offers excellent protection against ketones, esters, and alcohols.[11][13] However, it performs less effectively against aromatic hydrocarbons, so for this specific molecule, nitrile remains a strong primary choice.[11][13]

  • Critical Practice: Always double-glove when handling this and other hazardous chemicals. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Wash hands thoroughly after removing gloves.[3]

Eye and Face Protection: A Non-Negotiable Barrier

Solvent or chemical splashes can cause severe and irreversible eye damage.[12]

  • Minimum Requirement: Chemical splash goggles are mandatory. They must provide a complete seal around the eyes to prevent entry of liquids or vapors from any direction, in accordance with OSHA 29 CFR 1910.133.[12]

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[12] The face shield protects the entire face from direct splashes.

Body Protection: Shielding Your Largest Organ

A lab coat is more than a uniform; it is a removable barrier that protects your skin and personal clothing from contamination.

  • Material: A flame-resistant (FR) lab coat made from materials like Nomex® is preferable, especially if flammable solvents are in use. At a minimum, a 100% cotton lab coat should be worn.

  • Fit and Use: The lab coat must be long-sleeved, knee-length, and fully buttoned.[14] It should be removed before leaving the laboratory to prevent the spread of contamination.[14]

Procedural Workflow for Safe Handling

This step-by-step process integrates the use of PPE into the entire operational lifecycle of handling the chemical.

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A 1. Review SDS & Assess Risks B 2. Verify Fume Hood Certification A->B C 3. Don Core PPE: Lab Coat, Goggles, Double Gloves B->C D 4. Work Exclusively Within Fume Hood C->D E 5. Handle Chemical: Weighing, Transfer, Reaction Setup D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE: Remove Outer Gloves First F->G H 8. Dispose of Waste in Labeled Halogenated Waste Container G->H I 9. Wash Hands Thoroughly H->I

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
Reactant of Route 2
1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
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